molecular formula C10H6N4O2 B13944588 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine

3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine

Cat. No.: B13944588
M. Wt: 214.18 g/mol
InChI Key: FUEDOFRPTLARJT-UHFFFAOYSA-N
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Description

3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is a heterocyclic compound that combines the structural features of isoxazole, oxadiazole, and pyridine. These heterocyclic structures are known for their significant roles in medicinal chemistry, material science, and various industrial applications. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling with a pyridine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives . The final step involves coupling these rings with a pyridine derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of metal-free catalysts to reduce costs and environmental impact . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of 3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine is unique due to its combination of isoxazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and material science.

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

2-(1,2-oxazol-5-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C10H6N4O2/c1-2-7(6-11-4-1)9-13-14-10(15-9)8-3-5-12-16-8/h1-6H

InChI Key

FUEDOFRPTLARJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=NO3

Origin of Product

United States

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